molecular formula C18H22N2O B12523452 N-Benzyl-3-(benzylamino)butanamide CAS No. 802008-11-3

N-Benzyl-3-(benzylamino)butanamide

Cat. No.: B12523452
CAS No.: 802008-11-3
M. Wt: 282.4 g/mol
InChI Key: KWCGTEHSMMDWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-(benzylamino)butanamide is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. The compound features a benzyl group attached to a butanamide backbone, with an additional benzylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(benzylamino)butanamide can be achieved through a one-pot lipase-catalyzed enantioselective process. This method involves the use of lipase CalB as a catalyst, which facilitates the aza-Michael addition reaction followed by the kinetic resolution of the Michael adduct. The reaction conditions, including the choice of solvent, play a crucial role in determining the enantioselectivity and chemoselectivity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of solvent engineering and enzymatic catalysis can be applied to scale up the synthesis process. The use of biocatalysts like lipase CalB offers an environmentally friendly and efficient approach to producing this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(benzylamino)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The benzyl and benzylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

N-Benzyl-3-(benzylamino)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-(benzylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound’s benzyl and benzylamino groups enable it to bind to enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-(methylamino)butanamide: Similar structure but with a methylamino group instead of a benzylamino group.

    N-Benzyl-3-(ethylamino)butanamide: Features an ethylamino group, offering different chemical properties.

    N-Benzyl-3-(propylamino)butanamide: Contains a propylamino group, leading to variations in reactivity and applications.

Uniqueness

N-Benzyl-3-(benzylamino)butanamide stands out due to its specific combination of benzyl and benzylamino groups, which confer unique chemical reactivity and potential for diverse applications. Its enantioselective synthesis and ability to participate in various chemical reactions make it a valuable compound in research and industry .

Properties

CAS No.

802008-11-3

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

N-benzyl-3-(benzylamino)butanamide

InChI

InChI=1S/C18H22N2O/c1-15(19-13-16-8-4-2-5-9-16)12-18(21)20-14-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3,(H,20,21)

InChI Key

KWCGTEHSMMDWPO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.